1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea
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Overview
Description
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea is a complex organic compound featuring an imidazo[1,2-b]pyrazole core
Mechanism of Action
Target of Action
The primary target of this compound is the mTOR (mammalian target of rapamycin) pathway . mTOR is a key regulator of cell growth and proliferation, and its dysregulation is implicated in a variety of diseases, including cancer .
Mode of Action
The compound acts as an ATP-competitive inhibitor of mTOR . It binds to the ATP-binding site of mTOR, preventing ATP from binding and thus inhibiting the kinase activity of mTOR . This results in the suppression of the mTOR signaling pathway .
Biochemical Pathways
The mTOR pathway is a central regulator of cell growth and proliferation. When the mTOR pathway is inhibited, downstream effects include a decrease in protein synthesis, cell cycle arrest, and reduced cell growth and proliferation . Specifically, this compound has been shown to induce G1-phase cell cycle arrest and suppress the phosphorylation of AKT and S6 at the cellular level .
Result of Action
The compound exhibits significant anti-proliferative activity, particularly against non-small cell lung cancer A549 and H460, with IC50 values ranging from 0.02 μM to 20.7 μM . In addition, an obvious anticancer effect was observed in established nude mice A549 xenograft model .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea typically involves multi-step organic reactions The initial step often includes the formation of the imidazo[1,2-b]pyrazole core through cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its interaction with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
1H-Imidazo[1,2-b]pyrazole: Shares the imidazo[1,2-b]pyrazole core but lacks the ethyl and methoxyphenethyl groups.
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)urea: Similar structure but without the methoxyphenethyl group.
Uniqueness
1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(4-methoxyphenethyl)urea is unique due to the presence of both the ethyl and methoxyphenethyl groups, which may enhance its biological activity and specificity compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-(2-imidazo[1,2-b]pyrazol-1-ylethyl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-24-15-4-2-14(3-5-15)6-8-18-17(23)19-10-11-21-12-13-22-16(21)7-9-20-22/h2-5,7,9,12-13H,6,8,10-11H2,1H3,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTTCJZWMUQPPNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCCN2C=CN3C2=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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